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Compound Name: Flrlamide, manduca

CAS No.: 129960-91-4

Cat. No.: B1672852 Get Quote

Executive Summary
Flrlamide (often referred to as Manduca FLRFamide; CAS# 129960-91-4) is a highly conserved

bioactive neuropeptide belonging to the FMRFamide-related peptide (FaRP) superfamily,

specifically functioning as a myosuppressin. Originally isolated from the central nervous system

of the hawkmoth Manduca sexta, its sequence (pGlu-Asp-Val-Val-His-Ser-Phe-Leu-Arg-Phe-

NH₂) dictates a complex dual role: it acts as a potent inhibitor of visceral spontaneous muscle

contractions (e.g., heart, crop) while simultaneously increasing the force of neurally evoked

contractions in somatic flight muscles [1].

For drug development professionals and entomological researchers, understanding the

divergence between Flrlamide’s in vitro receptor kinetics and its in vivo systemic behavior is

critical. This guide objectively compares these effects, evaluates synthetic alternatives, and

provides self-validating experimental workflows to ensure reproducible data acquisition.

Mechanistic Overview & Signaling Pathway
Flrlamide exerts its effects by binding to specific G-protein coupled receptors (GPCRs) known

as myosuppressin receptors. Upon binding, the receptor primarily couples to Gi/Go proteins,

leading to the inhibition of adenylyl cyclase and a subsequent drop in intracellular cAMP.

Concurrently, this cascade activates potassium channels and inhibits calcium channels,

resulting in membrane hyperpolarization and the relaxation of visceral muscles [2].
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Caption: Flrlamide GPCR-mediated signaling pathway leading to visceral muscle relaxation.

Performance Comparison: Flrlamide vs. Alternatives
When developing neuropeptide-based applications (e.g., novel insecticides or

neuromodulators), Flrlamide must be benchmarked against synthetic mimetics and other native

FaRPs. A primary limitation of native Flrlamide is its susceptibility to enzymatic degradation.

Table 1: Comparative Profile of Flrlamide and Key Alternatives
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Compound
Molecular
Type

Target
Receptor

In Vitro
Efficacy
(EC₅₀)

In Vivo
Stability

Oral
Bioavailabil
ity

Flrlamide
Endogenous

Peptide

Myosuppressi

n GPCR

High (~1–10

nM)

Low (Rapidly

degraded)
No

Benzethoniu

m chloride

(Bztc)

Non-peptidyl

Mimetic

Myosuppressi

n GPCR

Moderate

(~1–5 µM)

High

(Peptidase

resistant)

Yes

Native

FMRFamide

Endogenous

Peptide

FMRFamide

GPCRs

High (~10

nM)
Low No

Insight: While Flrlamide is highly potent in vitro, its lack of oral bioavailability limits its utility as a

field-deployable agent. Bztc, conversely, resists peptidase degradation and retains

myoinhibitory efficacy when administered orally, making it a superior alternative for in vivo pest

control applications.

In Vitro vs. In Vivo Effects: A Critical Comparison
The physiological impact of Flrlamide varies drastically depending on the experimental

environment. In vitro assays isolate the tissue from systemic variables, whereas in vivo

applications must contend with hemolymph dynamics and neural feedback loops [3].

Table 2: Quantitative and Qualitative Divergence
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Parameter
In Vitro Evaluation
(Isolated Tissue)

In Vivo Evaluation (Intact
Organism)

Effective Concentration
Low nanomolar threshold

(10⁻⁹ to 10⁻⁷ M).

Higher doses required (10⁻⁶

M+) due to dilution and

degradation.

Visceral Muscle (Heart)

Direct, dose-dependent

negative chronotropic and

inotropic effects.

Complex systemic reduction in

heart rate; buffered by cardiac

ganglion feedback.

Somatic Muscle (Flight)
Increases force of neurally

evoked contractions.

Sustains flight behavior

necessary for mate-seeking or

oviposition.

Prothoracic Gland

Direct suppression of PTTH-

stimulated

ecdysteroidogenesis.

Systemic initiation and

maintenance of pupal

diapause.

Biological Half-life
Stable for hours in

physiological saline.

Degraded within minutes by

hemolymph peptidases.

Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-

validating systems. The inclusion of washout phases and enzymatic inhibitors ensures that

observed data are strictly receptor-mediated and protected from artifactual degradation.
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Caption: Experimental workflows for evaluating Flrlamide effects in isolated tissues versus

intact organisms.

Protocol 1: In Vitro Neuromuscular Bioassay
Objective: Quantify the direct receptor-mediated effects of Flrlamide on isolated visceral or

somatic muscle.

Dissection & Isolation: Anaesthetize the specimen on ice. Isolate the target tissue (e.g.,

dorsal vessel or crop) and pin it in a Sylgard-lined dish.

Perfusion Setup: Perfuse the tissue continuously with standard physiological saline at a

constant flow rate (maintain at 20–22°C). Causality Note: Continuous perfusion removes

endogenous neuromodulators, establishing a true baseline.

Baseline Recording: Attach a sensitive force transducer to the tissue. Record spontaneous

contractions until a stable baseline is achieved (typically 30–45 minutes).

Peptide Application: Introduce Flrlamide dissolved in saline at varying concentrations (10⁻⁹

to 10⁻⁶ M).

Validation via Washout: Record changes in contraction amplitude and frequency. Crucially,

wash out the chamber with control saline to demonstrate reversibility. Self-Validation:

Reversibility proves the myoinhibitory effect is receptor-mediated and not a result of tissue

toxicity or death.

Protocol 2: In Vivo Systemic Injection and Monitoring
Objective: Evaluate the systemic physiological response to Flrlamide in an intact organism.

Subject Preparation: Immobilize the adult insect. Carefully expose a small optical window in

the dorsal cuticle above the heart without breaching the pericardial membrane.

Baseline Telemetry: Use optical monitoring (e.g., a photodiode array or video edge detection)

to record the baseline heartbeat frequency.

Microinjection: Inject a precise volume (1–2 µL) of Flrlamide solution directly into the

abdominal hemocoel using a calibrated glass capillary. Perform sham injections (saline only)

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


on a control cohort.

Systemic Monitoring: Continuously monitor cardiac activity, noting the onset, peak, and

duration of chronotropic effects.

Hemolymph Sampling (Validation): Extract hemolymph at specific intervals. Immediately add

a phenoloxidase inhibitor (e.g., 5 mM sodium N,N'-diethyldithiocarbamate) and methanol.

Causality Note: This halts peptidase activity instantly, allowing accurate LC-MS/MS

quantification of in vivo peptide degradation rates.

Expert Insights: The Causality of In Vitro/In Vivo
Divergence
As an application scientist, it is vital to recognize that a highly potent EC₅₀ in vitro rarely

translates directly to in vivo efficacy for neuropeptides. The divergence is governed by two

primary mechanisms:

Enzymatic Degradation:In vitro preparations utilize synthetic physiological saline, which is

entirely devoid of the endogenous peptidases present in insect hemolymph. Consequently,

Flrlamide exhibits an artificially prolonged half-life in a dish. In vivo, hemolymph peptidases

rapidly cleave the peptide at specific residues, necessitating significantly higher injected

concentrations to achieve threshold receptor activation [4].

Systemic Neural Feedback: Isolated tissues lack connection to the central nervous system.

In vivo cardiac responses are heavily modulated by the intact cardiac ganglion (CG) and

compensatory neural feedback loops. When Flrlamide induces sudden myosuppression, the

intact nervous system often releases counter-regulatory cardioacceleratory peptides (e.g.,

CCAP) to buffer the drop in heart rate, resulting in a muted or transient in vivo response

compared to the sustained paralysis often seen in vitro.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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